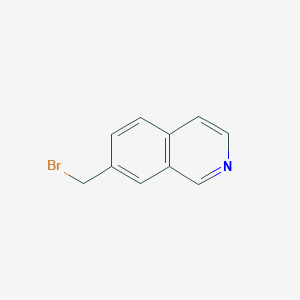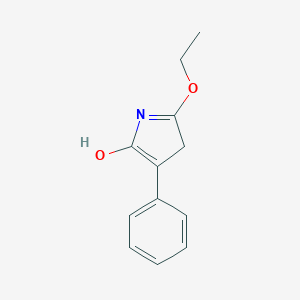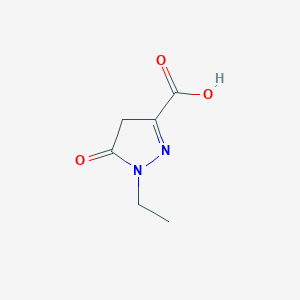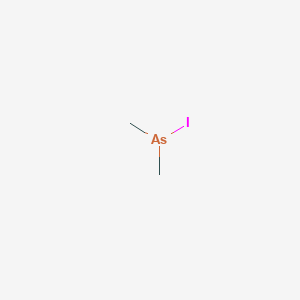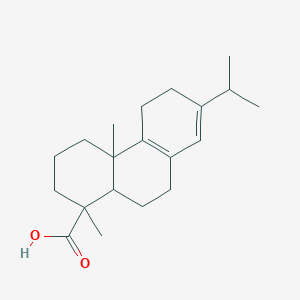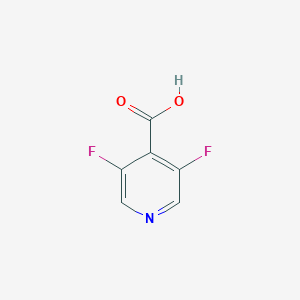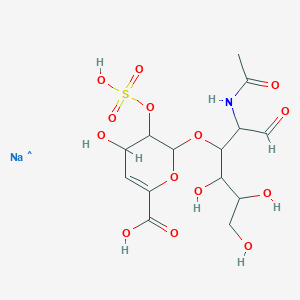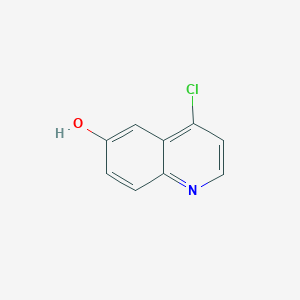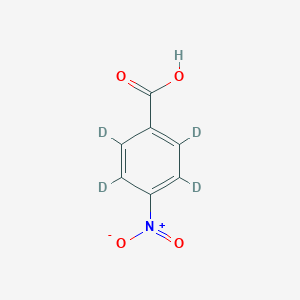
4-硝基苯甲酸-d4
概述
描述
4-Nitrobenzoic Acid-d4 is a deuterated form of 4-nitrobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is widely used in scientific research due to its unique properties, which make it an excellent tracer in various analytical techniques. The presence of deuterium atoms allows for more precise measurements in mass spectrometry and nuclear magnetic resonance spectroscopy.
科学研究应用
4-Nitrobenzoic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
作用机制
Target of Action
4-Nitrobenzoic Acid-d4 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in scientific research to study the behavior of other molecules in a system .
Mode of Action
It’s known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This can lead to changes in how the drug interacts with its targets, potentially altering its efficacy or side effect profile .
Biochemical Pathways
It’s known that 4-nitrobenzoic acid, the non-deuterated form of the compound, is a precursor to 4-nitrobenzoyl chloride, which is a precursor to the anesthetic procaine and folic acid . It’s also a precursor to 4-aminobenzoic acid .
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, potentially influencing its bioavailability .
Result of Action
It’s known that 4-nitrobenzoic acid, the non-deuterated form of the compound, can cause a statistically significantly increased incidence of adenomas and carcinomas of the clitoral gland in female rats .
Action Environment
It’s known that environmental factors can significantly impact the behavior of deuterium-labeled compounds .
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoic Acid-d4 can be synthesized through the nitration of deuterated benzoic acid. The process involves the following steps:
Nitration: Deuterated benzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position.
Purification: The resulting product is purified through recrystallization to obtain pure 4-Nitrobenzoic Acid-d4.
Industrial Production Methods: Industrial production of 4-Nitrobenzoic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated benzoic acid and controlled reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Nitrobenzoic Acid-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Major Products:
Reduction: The major product is 4-aminobenzoic-D4 acid.
Substitution: Depending on the substituent introduced, various derivatives of 4-Nitrobenzoic Acid-d4 can be obtained.
相似化合物的比较
- 4-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 2-Nitrobenzoic acid
- 4-Aminobenzoic acid
Comparison: 4-Nitrobenzoic Acid-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and precision in analytical studies compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where accurate measurements are crucial.
属性
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPYWUJOZPPA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
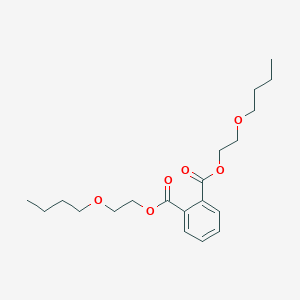

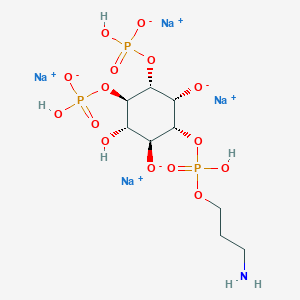
![4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid](/img/structure/B129127.png)
![(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid](/img/structure/B129129.png)
